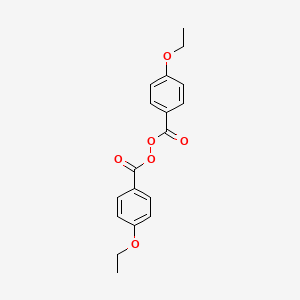
Bis(4-ethoxybenzoyl) Peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-ethoxybenzoyl) peroxide is an organic peroxide compound characterized by the presence of two 4-ethoxybenzoyl groups linked by a peroxide bond. This compound is known for its applications in polymer chemistry, particularly as an initiator for radical polymerization processes. Its molecular formula is C18H18O6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-ethoxybenzoyl) peroxide typically involves the reaction of 4-ethoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to prevent decomposition of the peroxide bond.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling and storage due to the compound’s sensitivity to heat and shock, which can lead to explosive decomposition.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-ethoxybenzoyl) peroxide primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions. It can also participate in oxidation reactions due to the presence of the peroxide bond.
Common Reagents and Conditions:
Decomposition: Typically occurs under heat or light, leading to the formation of 4-ethoxybenzoyl radicals.
Oxidation: Can react with reducing agents, leading to the formation of 4-ethoxybenzoic acid and other by-products.
Major Products Formed:
Polymerization: Leads to the formation of polymers with 4-ethoxybenzoyl end groups.
Oxidation: Produces 4-ethoxybenzoic acid and other oxidized derivatives.
Applications De Recherche Scientifique
Bis(4-ethoxybenzoyl) peroxide is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:
Polymer Chemistry: Used as an initiator for the polymerization of various monomers, leading to the formation of polymers with specific properties.
Material Science: Employed in the synthesis of advanced materials with tailored functionalities.
Biological Studies: Investigated for its potential effects on biological systems, particularly in the context of oxidative stress and radical-induced damage.
Industrial Applications: Utilized in the production of plastics, resins, and other polymeric materials.
Mécanisme D'action
The primary mechanism of action of bis(4-ethoxybenzoyl) peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of two 4-ethoxybenzoyl radicals. These radicals can initiate chain reactions, particularly in polymerization processes. The molecular targets and pathways involved include:
Radical Formation: The peroxide bond breaks to form free radicals.
Polymerization Initiation: The radicals react with monomers to start the polymerization process.
Comparaison Avec Des Composés Similaires
- Bis(4-methylbenzoyl) peroxide
- Bis(2,4-dichlorobenzoyl) peroxide
- Bis(α,α-dimethylbenzyl) peroxide
Comparison: Bis(4-ethoxybenzoyl) peroxide is unique due to the presence of the ethoxy group, which can influence its reactivity and the properties of the resulting polymers. Compared to bis(4-methylbenzoyl) peroxide, it may offer different solubility and stability characteristics. The presence of electron-withdrawing groups in bis(2,4-dichlorobenzoyl) peroxide can make it more reactive in certain conditions. Bis(α,α-dimethylbenzyl) peroxide, on the other hand, has steric hindrance that can affect its decomposition and radical formation.
Propriétés
Formule moléculaire |
C18H18O6 |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
(4-ethoxybenzoyl) 4-ethoxybenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O6/c1-3-21-15-9-5-13(6-10-15)17(19)23-24-18(20)14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
ZRNSNCMYTTWZQQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669537.png)
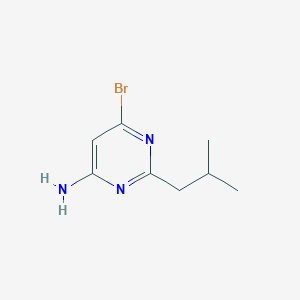
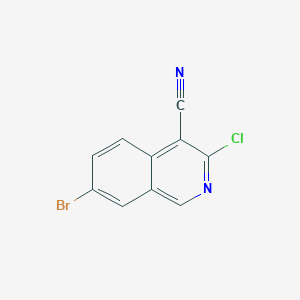
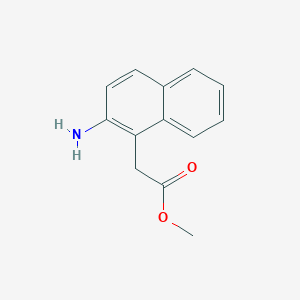




![2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669574.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13669581.png)
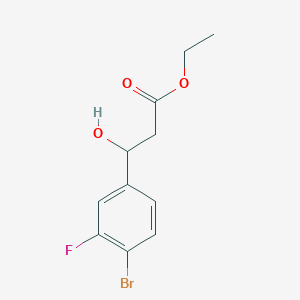

![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)

